molecular formula C15H29N3O3 B14883274 (R)-tert-Butyl 2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate

(R)-tert-Butyl 2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate

Cat. No.: B14883274
M. Wt: 299.41 g/mol
InChI Key: QDMUOFPQRURBIQ-CYBMUJFWSA-N
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Description

tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a 4-aminopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.

    Attachment of the 4-Aminopiperidine Moiety: The 4-aminopiperidine moiety is attached through nucleophilic substitution reactions, often using a suitable leaving group on the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the piperidine ring.

    Reduction: Products include alcohol derivatives of the ester group.

    Substitution: Products include substituted morpholine and piperidine derivatives.

Scientific Research Applications

tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate: shares similarities with other morpholine derivatives and piperidine-containing compounds.

    tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the morpholine ring.

    Morpholine-4-carboxylic acid tert-butyl ester: Similar in structure but lacks the piperidine moiety.

Uniqueness

The uniqueness of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl (2R)-2-[(4-aminopiperidin-1-yl)methyl]morpholine-4-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-8-9-20-13(11-18)10-17-6-4-12(16)5-7-17/h12-13H,4-11,16H2,1-3H3/t13-/m1/s1

InChI Key

QDMUOFPQRURBIQ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2CCC(CC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2CCC(CC2)N

Origin of Product

United States

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